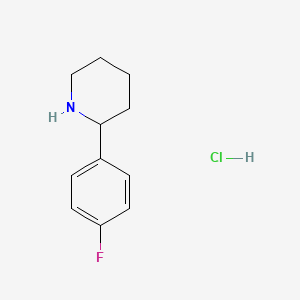

2-(4-Fluorophenyl)piperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

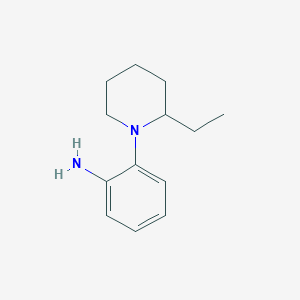

2-(4-Fluorophenyl)piperidine hydrochloride is a chemical compound with the CAS Number: 1187174-10-2 . It has a molecular weight of 215.7 and is a powder in physical form .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 2-fluorobenzoic acid and piperidine can react in the presence of potassium carbonate to generate 2-fluorobenzoic acid piperidine ester .Molecular Structure Analysis

The molecular formula of 2-(4-Fluorophenyl)piperidine hydrochloride is C11H14FN.ClH . The Inchi Code is 1S/C11H14FN.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h4-7,11,13H,1-3,8H2;1H .Physical And Chemical Properties Analysis

2-(4-Fluorophenyl)piperidine hydrochloride is a powder at room temperature . It has a molecular weight of 215.7 .Scientific Research Applications

Proteomics Research

2-(4-Fluorophenyl)piperidine hydrochloride: is utilized in proteomics research as a biochemical tool. It aids in the study of protein expression, modification, and interaction, which is crucial for understanding cellular processes and disease mechanisms .

Synthesis of Piperidine Derivatives

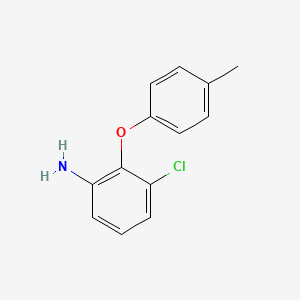

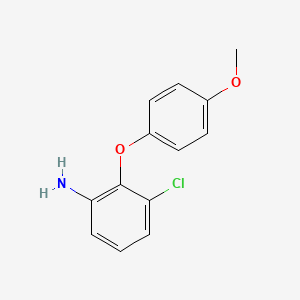

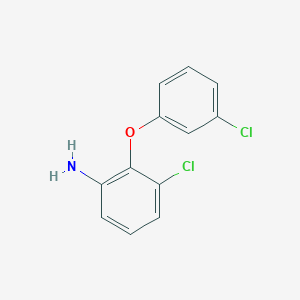

This compound serves as a starting material for the synthesis of various piperidine derivatives. These derivatives are important for designing drugs and are present in more than twenty classes of pharmaceuticals .

Pharmacological Applications

Piperidine derivatives, including those synthesized from 2-(4-Fluorophenyl)piperidine hydrochloride , have a wide range of pharmacological applications. They are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .

Analgesic and Anti-inflammatory Research

Specific derivatives of 2-(4-Fluorophenyl)piperidine hydrochloride have been synthesized and tested for their analgesic and anti-inflammatory activities, showing promising results compared to standard drugs .

Anticancer Activity

Piperidine derivatives are being explored for their anticancer properties. They have shown potential in inhibiting proliferation and metastasis of various cancer types .

Antioxidant Properties

Compounds derived from 2-(4-Fluorophenyl)piperidine hydrochloride have been studied for their antioxidant capabilities, which is significant in the prevention of oxidative stress-related diseases .

Neuropharmacological Research

The compound is also used in neuropharmacological research, particularly in the development of treatments for neurodegenerative diseases like Alzheimer’s, due to its influence on neurotransmitter systems .

Chemical Synthesis and Material Science

In the field of chemical synthesis and material science, 2-(4-Fluorophenyl)piperidine hydrochloride is employed as a reagent and building block for synthesizing organic compounds with potential applications in various industries .

Safety and Hazards

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as 4-benzylpiperidines . Compounds in this class are known to interact with various receptors and enzymes in the body, but the specific target for this compound remains to be identified.

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological processes, including neurotransmission, immune response, and metabolic processes

Pharmacokinetics

The molecular weight of the compound is 2157 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed. The presence of a fluorine atom may also enhance the metabolic stability of the compound.

properties

IUPAC Name |

2-(4-fluorophenyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h4-7,11,13H,1-3,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVUREZBMQVFFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Benzylsulfanyl)methyl]benzoic acid](/img/structure/B1318576.png)